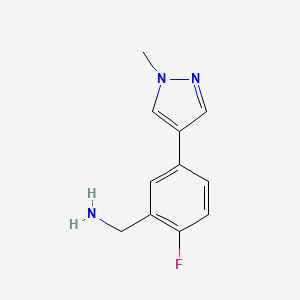![molecular formula C13H8BrF3OZn B14888236 4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14888236.png)
4-[(3',4',5'-Trifluorophenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound. It is used primarily in organic synthesis, particularly in cross-coupling reactions. The compound is characterized by the presence of a phenylzinc bromide moiety, which is bonded to a trifluorophenoxy group. This unique structure imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(3’,4’,5’-Trifluorophenoxy)methyl]bromobenzene+Zn→4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phenylzinc bromide moiety acts as a nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: THF is a common solvent due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature to moderate temperatures to ensure optimal reactivity.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Biology: It can be used to modify biomolecules for research purposes.
Medicine: Its derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide involves its role as a nucleophile in chemical reactions. The phenylzinc bromide moiety can donate electrons to electrophilic centers, facilitating the formation of new bonds. The trifluorophenoxy group can influence the reactivity and stability of the compound, making it suitable for specific transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylmagnesium bromide: Similar in structure but contains a magnesium atom instead of zinc.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Contains a morpholino group instead of a trifluorophenoxy group.
Uniqueness
4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the trifluorophenoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous.
By understanding the properties, preparation methods, and applications of 4-[(3’,4’,5’-Trifluorophenoxy)methyl]phenylzinc bromide, researchers can effectively utilize this compound in various scientific and industrial contexts.
Propriétés
Formule moléculaire |
C13H8BrF3OZn |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
bromozinc(1+);1,2,3-trifluoro-5-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-11-6-10(7-12(15)13(11)16)17-8-9-4-2-1-3-5-9;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
ZOTJDKQHHBDOMS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=[C-]1)COC2=CC(=C(C(=C2)F)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


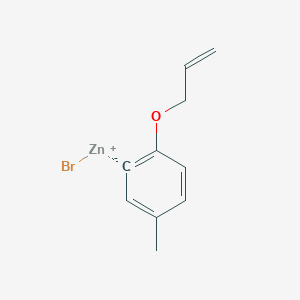
![5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14888158.png)
![2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)propanoic acid](/img/structure/B14888161.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)

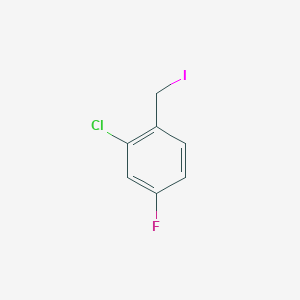
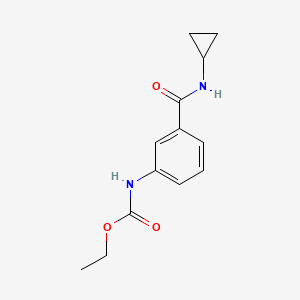
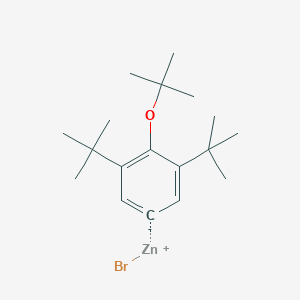
![Methyl 4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B14888220.png)
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
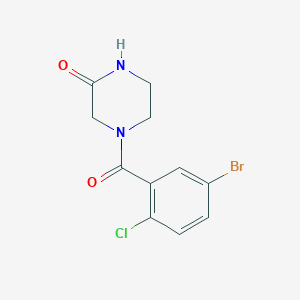

![(12aR)-7-(Benzyloxy)-12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B14888229.png)
